molecular formula C12H11NO4 B8815742 Methyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

Methyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

Cat. No.: B8815742
M. Wt: 233.22 g/mol
InChI Key: QJGANVAGISWMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H11NO4/c1-16-9-5-3-4-8-10(9)7(6-13-8)11(14)12(15)17-2/h3-6,13H,1-2H3

InChI Key

QJGANVAGISWMLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-indole (1.04 g, 7.07 mmol) in Et2O (150 mL) cooled to 0–5° C. was treated with oxalyl chloride (0.7 mL, 8.0 mmol). After 1h, the orange solution was allowed to warm to room temperature and stirred 2.5 h. Additional oxalyl chloride (0.25 mL, 2.9 mmol) was then added. After stirring 3 h at room temperature, the mixture was cooled to −78° C. and a 25% solution of sodium methoxide in methanol (5.4 mL, 23.4 mmol) added. The suspension was warmed to room temperature, stirred 3 h and neutralized by the addition of pH 7 buffer. The mixture was poured into EtOAc and the organic layer was separated and washed with saturated aq sodium bicarbonate, brine, dried (MgSO4) and concentrated to a dark oil. Trituration with Et2O (75 mL) afforded the title compound as a green solid (0.848 g, 51%) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) 12.40 (s, 1H), 8.20 (d, J=4.3 Hz, 1H), 7.19 (dd, J=7.8, 7.8 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 6.73 (d, J=7.8 Hz, 1H), 3.84 (s, 3H), 3.82 (s, 3H). MS (electrospray, m/z) 234.0 (M++1), 232.1 (M−−1).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
51%

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